Ethyl-N,N-dimethylaminosulfonate

Descripción general

Descripción

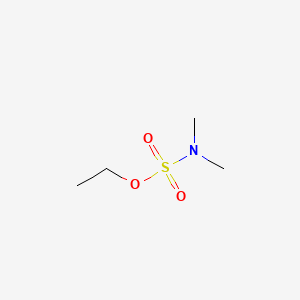

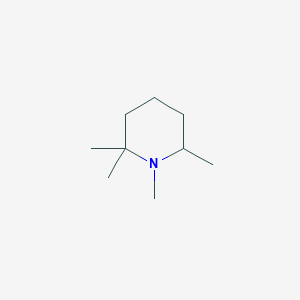

Ethyl-N,N-dimethylaminosulfonate is a chemical compound with the molecular formula C4H11NO3S and a molecular weight of 153.2 g/mol .

Synthesis Analysis

While specific synthesis methods for Ethyl-N,N-dimethylaminosulfonate were not found, N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . Additionally, N,N-dimethylamino ethyl acrylate has been synthesized via an arm-first approach using reversible addition–fragmentation chain transfer polymerization .Physical And Chemical Properties Analysis

Ethyl-N,N-dimethylaminosulfonate is described as a water-soluble monomer of cationic type, able to produce high molecular weight, useful for chemicals for paper making, flocculants, etc .Aplicaciones Científicas De Investigación

Bioconjugation in Medical Research

Ethyl-N,N-dimethylaminosulfonate and related compounds are used in bioconjugation processes, particularly involving carboxylated peptides and small proteins. These processes are crucial for medical research, enabling the preparation of various bioconjugates for therapeutic and diagnostic applications. Systematic investigations have identified conditions and side reactions that can interfere with product formation, leading to the optimization of bioconjugation reactions for improved efficiency and specificity (Totaro et al., 2016).

Analytical Chemistry in Pharmaceuticals

In the pharmaceutical industry, the determination of potentially genotoxic impurities such as methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid is critical. These compounds are used in the synthesis of various drugs, and their accurate measurement ensures product safety and compliance with regulatory standards. Advanced analytical techniques, such as high-performance liquid chromatography with ultraviolet detection, have been developed for this purpose, offering high sensitivity and specificity (Zhou et al., 2017).

Polymer Science and Engineering

Ethyl-N,N-dimethylaminosulfonate derivatives are utilized in polymer science for the synthesis of smart materials, such as hydrogels that respond to environmental stimuli like pH and temperature. These materials have potential applications in drug delivery systems, tissue engineering, and other biomedical fields. Research in this area focuses on understanding the polymerization processes and the properties of the resulting materials, including their swelling behavior in response to various stimuli (Çavuş & Gürdağ, 2007).

Immunodiagnostic Applications

The crosslinking of antibodies on amine-functionalized platforms using compounds related to ethyl-N,N-dimethylaminosulfonate is a key process in the development of immunodiagnostic applications, including surface plasmon resonance and enzyme-linked immunosorbent assays. These techniques are essential for the detection and quantification of biomolecules, contributing significantly to diagnostic medicine and biomedical research (Vashist, 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl N,N-dimethylsulfamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-4-8-9(6,7)5(2)3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCDERZBBXXCRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225997 | |

| Record name | Ethyl-N,N-dimethylaminosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-N,N-dimethylaminosulfonate | |

CAS RN |

75013-50-2 | |

| Record name | Ethyl-N,N-dimethylaminosulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075013502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-N,N-dimethylaminosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL-N,N-DIMETHYLAMINOSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6317RPM4PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,2-dibromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3061180.png)

![5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one](/img/structure/B3061185.png)

![7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3061194.png)